N-(4-fluorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
N-(4-fluorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative characterized by a fluorophenyl group at position N-4, a methyl group at position 1, a [(2-methylphenyl)methyl]sulfanyl substituent at position 2, and a carboxamide moiety at position 4. Pyrimidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-2-[(2-methylphenyl)methylsulfanyl]-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-5-3-4-6-14(13)12-27-20-22-11-17(19(26)24(20)2)18(25)23-16-9-7-15(21)8-10-16/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJHPAALKBHYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methylbenzyl chloride and thiourea under reflux conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidine ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its unique structure.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery, particularly as a lead compound for developing new pharmaceuticals.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation. Additionally, the compound’s structure allows it to interact with DNA or RNA, potentially affecting gene expression.
Comparison with Similar Compounds
Fluorophenyl Derivatives
The 4-fluorophenyl group is a common pharmacophore in bioactive compounds. For example:
- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () demonstrated enhanced resistance against Xanthomonas oryzae (Xoo) in rice compared to bismerthiazole, attributed to the fluorophenyl group’s electron-withdrawing effects and improved membrane permeability .
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibited antibacterial and antifungal activity, highlighting the role of fluorophenyl groups in enhancing target binding and metabolic stability .
Key Insight : The 4-fluorophenyl group in the target compound may improve bioavailability and target affinity, similar to these analogs.
Sulfanyl vs. Oxadiazole Substituents
The target compound’s [(2-methylphenyl)methyl]sulfanyl group at position 2 contrasts with oxadiazole-containing analogs:
- N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide () further illustrates oxadiazole’s role in stabilizing interactions with enzymatic targets .
Methyl and Alkyl Substituents
- 6-(3-Ethoxy-4-hydroxyphenyl)-N-(4-fluorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxamide () features a 3-ethoxy-4-hydroxyphenyl group, which may enhance solubility but reduce metabolic stability due to hydroxyl groups .
- N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide () includes an isopropyl group, suggesting steric effects that could hinder enzymatic degradation .
Data Tables
Table 1. Structural Comparison of Pyrimidine Derivatives
Biological Activity
N-(4-fluorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- IUPAC Name : this compound
- Molecular Formula : C19H19FN2OS
- Molecular Weight : 348.43 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from the molecular formula.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrimidine derivatives. For instance, compounds with similar structures have been shown to exhibit significant activity against various fungal strains such as Candida albicans, Aspergillus flavus, and Aspergillus niger . The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective alternatives to conventional antifungals like fluconazole.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| N-(4-fluorophenyl)-... | 16 | Aspergillus niger |
| Fluconazole | 32 | Aspergillus niger |
| N-(4-fluorophenyl)-... | 32 | Candida albicans |
Antitumor Activity
Pyrimidine derivatives have also demonstrated antitumor activity. Research indicates that certain modifications in the pyrimidine structure enhance their efficacy against cancer cell lines. For example, compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in inhibiting tumor growth .
The proposed mechanisms for the biological activity of these compounds include:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cellular proliferation and survival.
- Interaction with DNA/RNA : Some studies suggest that these compounds may interfere with nucleic acid synthesis, thereby inhibiting cell division.
Study 1: Antifungal Efficacy
In a comparative study, the antifungal efficacy of a series of pyrimidine derivatives was assessed against standard strains. The results indicated that modifications at the sulfur atom significantly enhanced activity against resistant fungal strains .
Study 2: Antitumor Properties
A study focusing on the antitumor effects of pyrimidine derivatives demonstrated that specific substitutions on the phenyl ring improved cytotoxicity against breast cancer cell lines. The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents .
Study 3: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds revealed that electron-withdrawing groups like fluorine at the para position on the phenyl ring enhance biological activity by increasing lipophilicity and facilitating better membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
